molecular formula C17H18N2O3S3 B11653273 1-(4,4-dimethyl-8-nitro-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one

1-(4,4-dimethyl-8-nitro-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one

Cat. No.: B11653273
M. Wt: 394.5 g/mol
InChI Key: PANKJNLGLQVTQK-UHFFFAOYSA-N
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Description

1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE is a complex organic compound featuring a unique structure that combines a quinoline core with a dithiol ring and a nitro group

Preparation Methods

The synthesis of 1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate aniline derivatives with ketones or aldehydes under acidic conditions.

    Introduction of the dithiol ring: This step involves the formation of a dithiol ring through the reaction of the quinoline derivative with sulfur-containing reagents.

    Final functionalization:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the dithiol ring, using reagents such as alkyl halides or amines.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring systems.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Due to its unique structure, the compound may exhibit interesting biological activities, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential as a therapeutic agent can be explored, particularly in the treatment of diseases where nitro-containing compounds have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The nitro group may play a role in redox reactions, while the dithiol ring could interact with metal ions or thiol-containing biomolecules. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core and may exhibit similar biological activities.

    Dithiol-containing compounds: These compounds have similar sulfur-containing rings and may have comparable chemical reactivity.

    Nitro-containing compounds: These compounds contain nitro groups and may exhibit similar redox properties.

The uniqueness of 1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE lies in its combination of these structural features, which may result in unique chemical and biological properties.

Properties

Molecular Formula

C17H18N2O3S3

Molecular Weight

394.5 g/mol

IUPAC Name

1-(4,4-dimethyl-8-nitro-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one

InChI

InChI=1S/C17H18N2O3S3/c1-9(2)7-13(20)18-12-6-5-10(19(21)22)8-11(12)14-15(17(18,3)4)24-25-16(14)23/h5-6,8-9H,7H2,1-4H3

InChI Key

PANKJNLGLQVTQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C(C1(C)C)SSC3=S

Origin of Product

United States

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